2-(Trifluoromethoxy)pyridin-4-ol 2-(Trifluoromethoxy)pyridin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15985410
InChI: InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-3-4(11)1-2-10-5/h1-3H,(H,10,11)
SMILES:
Molecular Formula: C6H4F3NO2
Molecular Weight: 179.10 g/mol

2-(Trifluoromethoxy)pyridin-4-ol

CAS No.:

Cat. No.: VC15985410

Molecular Formula: C6H4F3NO2

Molecular Weight: 179.10 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethoxy)pyridin-4-ol -

Specification

Molecular Formula C6H4F3NO2
Molecular Weight 179.10 g/mol
IUPAC Name 2-(trifluoromethoxy)-1H-pyridin-4-one
Standard InChI InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-3-4(11)1-2-10-5/h1-3H,(H,10,11)
Standard InChI Key GINSPHNXUOOLFN-UHFFFAOYSA-N
Canonical SMILES C1=CNC(=CC1=O)OC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(Trifluoromethoxy)pyridin-4-ol belongs to the pyridine family, a six-membered aromatic ring containing one nitrogen atom. The compound’s IUPAC name, 2-(trifluoromethoxy)-1H-pyridin-4-one, reflects the ketone tautomer of the hydroxyl group at the 4-position, though it predominantly exists in the enol form under standard conditions . The trifluoromethoxy group (-OCF₃) at the 2-position introduces significant electronegativity, influencing the compound’s electronic distribution and reactivity.

The canonical SMILES representation, C1=CNC(=CC1=O)OC(F)(F)F, encodes the connectivity of atoms, while the InChIKey GINSPHNXUOOLFN-UHFFFAOYSA-N provides a unique identifier for its stereochemical structure . Computational analyses reveal a planar pyridine ring with slight distortion due to steric and electronic effects from the substituents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₄F₃NO₂
Molecular Weight179.10 g/mol
CAS Registry Number1361880-86-5
XLogP3-AA1.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area38.3 Ų

Synthesis and Manufacturing

Purification and Characterization

Post-synthetic purification typically employs column chromatography or recrystallization to isolate the compound in high purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy confirm structural integrity. The ¹⁹F NMR spectrum is particularly diagnostic, with characteristic signals for the -OCF₃ group appearing near -55 ppm .

Chemical Reactivity and Functional Transformations

Acid-Base Behavior

The hydroxyl group at the 4-position confers mild acidity (pKa ≈ 8–10), enabling deprotonation under basic conditions to form a resonance-stabilized phenoxide ion. This reactivity facilitates nucleophilic aromatic substitution (NAS) at electron-deficient positions on the ring .

Electrophilic Substitution

The electron-withdrawing -OCF₃ group directs incoming electrophiles to the meta and para positions relative to itself. For example, nitration or sulfonation would preferentially occur at the 5- or 3-positions of the pyridine ring, though such reactions are seldom reported for this specific compound.

Functional Group Interconversion

The hydroxyl group can be derivatized into leaving groups (e.g., tosylates) for subsequent displacement reactions. Additionally, oxidation of the hydroxyl moiety to a ketone is theoretically feasible but may require harsh conditions due to the stability of the aromatic system.

Applications in Pharmaceutical and Material Science

Agrochemicals

The compound’s resistance to degradation makes it a candidate for pesticide development. Fluorinated pyridines are increasingly used in herbicides and fungicides, where their electron-deficient rings interfere with enzymatic processes in target organisms.

DerivativeApplicationReactivity Involved
4-Chloro-2-(trifluoromethoxy)pyridineAntiviral agentsChlorination of -OH
2-(Trifluoromethoxy)isonicotinic acidMetal-organic frameworksOxidation of -CH₃ to -COOH

Future Research Directions

Expanding Synthetic Methodologies

Developing milder, more efficient routes to 2-(Trifluoromethoxy)pyridin-4-ol remains a priority. Photocatalytic fluorination and flow chemistry techniques could offer greener alternatives to traditional methods .

Exploration of Biological Activity

Screening this compound against emerging therapeutic targets (e.g., SARS-CoV-2 proteases) may uncover novel applications. Computational docking studies could predict binding affinities prior to experimental validation .

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